

An In-depth Technical Guide to the Target Class Prediction of ZINC19632614 (Gefitinib)

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Compound of Interest

Compound Name: ZINC20906412

Cat. No.: B15587667

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Abstract

This document provides a comprehensive analysis of the predicted target class for the compound ZINC19632614, known as Gefitinib. Initial searches for "**ZINC20906412**" yielded no specific information, indicating it is not a well-characterized compound. Therefore, this guide utilizes Gefitinib (ZINC19632614), a structurally defined and well-studied molecule, as a practical example for outlining the process of target class prediction and characterization. Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.^{[1][2]} This guide details its mechanism of action, summarizes its biological activity with quantitative data, provides a representative experimental protocol for its characterization, and visualizes the relevant signaling pathway and experimental workflow.

Predicted Target Class: Tyrosine Kinase Inhibitor

The predicted and experimentally validated target class for ZINC19632614 (Gefitinib) is the tyrosine kinase inhibitor class. Specifically, it is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.^{[1][2]} Overexpression and mutations of EGFR are implicated in the uncontrolled proliferation of cells in certain types of cancers, such as non-small cell lung cancer.^[2]

Mechanism of Action

Gefitinib functions by competitively and reversibly binding to the adenosine triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of EGFR.[1][2] This binding action prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[1] By inhibiting EGFR's kinase activity, Gefitinib effectively blocks signal transduction pathways responsible for cell proliferation and survival, such as the Ras-RAF-MAPK and PI3K-Akt pathways.[3][4][5] This ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis (programmed cell death).[1][6]

Quantitative Data Summary

The biological activity of Gefitinib has been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) values, demonstrating its potency against EGFR and various cancer cell lines.

Target/Cell Line	IC50 Value (nM)	Notes
in vitro EGFR activity	33	Inhibition of purified EGFR tyrosine kinase.
EGF-stimulated tumor cell growth	54	Inhibition of cell proliferation in the presence of Epidermal Growth Factor (EGF).
NR6wtEGFR (Tyr1173)	37	Inhibition of phosphorylation at tyrosine residue 1173 in cells expressing wild-type EGFR.
NR6wtEGFR (Tyr992)	37	Inhibition of phosphorylation at tyrosine residue 992 in cells expressing wild-type EGFR.
NR6W (Tyr1173)	26	Inhibition of phosphorylation at tyrosine residue 1173.
NR6W (Tyr992)	57	Inhibition of phosphorylation at tyrosine residue 992.
HCC827 (parental)	13.06	Highly sensitive non-small cell lung cancer cell line.[7]
PC9 (parental)	77.26	Highly sensitive non-small cell lung cancer cell line.[7]
H3255	3	Hypersensitive EGFR-mutant lung adenocarcinoma cell line. [8]
11-18	390	Sensitive EGFR-mutant lung adenocarcinoma cell line with higher mTOR expression.[8]

Table 1: Summary of Gefitinib IC50 Values

Experimental Protocols

In Vitro EGFR Kinase Assay (Radiometric)

This protocol describes a common method to determine the inhibitory activity of a compound like Gefitinib against purified EGFR kinase.

Objective: To quantify the inhibition of EGFR-mediated phosphorylation of a substrate peptide in the presence of the test compound.

Materials:

- Recombinant human EGFR kinase domain
- Myelin Basic Protein (MBP) or a specific peptide substrate
- [γ - ^{32}P]ATP (radioactive ATP)
- Non-radioactive ATP
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl_2 , 0.1 mg/mL BSA, 2 mM DTT)
- Test compound (Gefitinib) dissolved in DMSO
- 96-well plates
- Phosphocellulose filter paper
- Scintillation counter and fluid

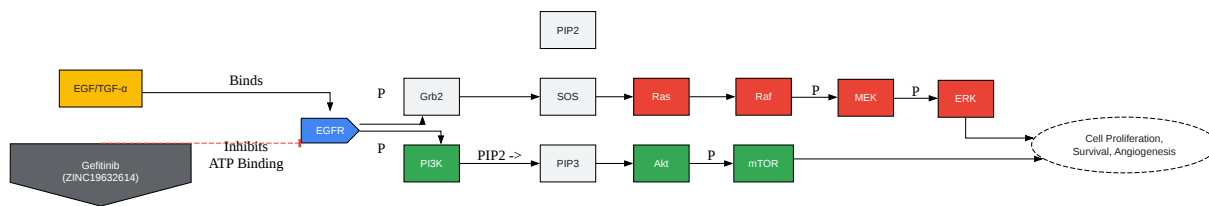
Procedure:

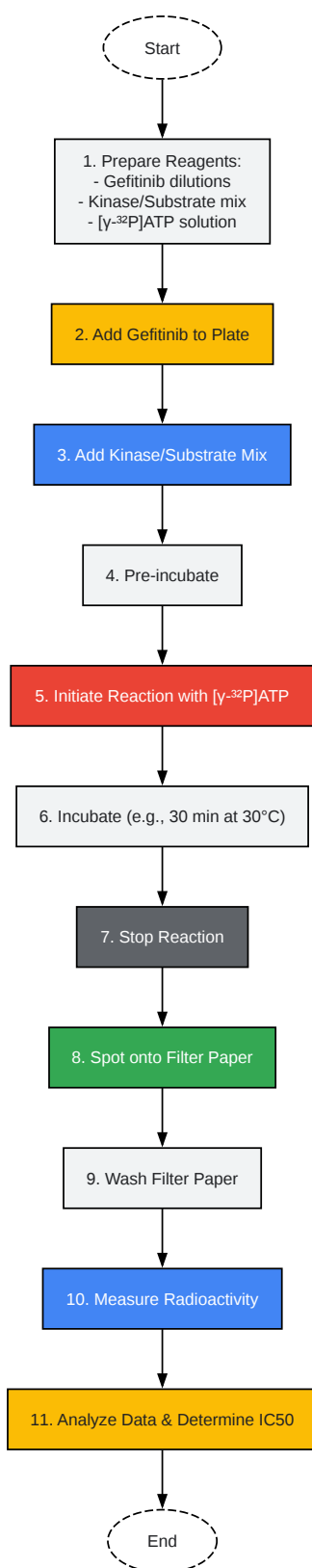
- Preparation of Reagents:
 - Prepare a serial dilution of Gefitinib in kinase reaction buffer.
 - Prepare a master mix containing the EGFR kinase and the substrate (MBP) in the kinase reaction buffer.
 - Prepare an ATP solution containing a mix of [γ - ^{32}P]ATP and non-radioactive ATP.

- Kinase Reaction:
 - Add the serially diluted Gefitinib to the wells of a 96-well plate. Include a control with only DMSO.
 - Add the kinase/substrate master mix to each well.
 - Incubate the plate at a specified temperature (e.g., 30°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
 - Initiate the kinase reaction by adding the ATP solution to each well.
 - Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at the same temperature.
- Stopping the Reaction and Measuring Phosphorylation:
 - Stop the reaction by adding a solution like phosphoric acid.
 - Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.
 - Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ -³²P]ATP. The phosphorylated substrate will bind to the paper.
 - Dry the filter paper.
 - Place the filter paper in a scintillation vial with scintillation fluid.
 - Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of Gefitinib compared to the control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

EGFR Signaling Pathway





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